molecular formula C19H19NO2 B5193642 8-[2-(4-ethylphenoxy)ethoxy]quinoline

8-[2-(4-ethylphenoxy)ethoxy]quinoline

Cat. No.: B5193642
M. Wt: 293.4 g/mol
InChI Key: PHHVAEAILRYKER-UHFFFAOYSA-N
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Description

8-[2-(4-Ethylphenoxy)ethoxy]quinoline is a quinoline derivative featuring an ethoxy linker connecting the quinoline core to a 4-ethylphenoxy group. Quinoline derivatives are renowned for their diverse bioactivities, including anticancer, antiviral, and antimicrobial properties . While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., 8-alkoxyquinolines) are synthesized via Pd-catalyzed cross-coupling reactions or nucleophilic substitutions .

Properties

IUPAC Name

8-[2-(4-ethylphenoxy)ethoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-2-15-8-10-17(11-9-15)21-13-14-22-18-7-3-5-16-6-4-12-20-19(16)18/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHVAEAILRYKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(4-ethylphenoxy)ethoxy]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and 4-ethylphenol as the primary starting materials.

    Etherification: The 4-ethylphenol undergoes etherification with ethylene oxide to form 2-(4-ethylphenoxy)ethanol.

    Nucleophilic Substitution: The 2-(4-ethylphenoxy)ethanol is then reacted with quinoline under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-[2-(4-ethylphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

8-[2-(4-ethylphenoxy)ethoxy]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[2-(4-ethylphenoxy)ethoxy]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares 8-[2-(4-ethylphenoxy)ethoxy]quinoline with structurally related quinoline derivatives:

Compound Name Substituents Molecular Formula Key Properties/Bioactivities References
This compound Quinoline + ethoxy + 4-ethylphenoxy C₁₉H₂₀NO₂ Enhanced lipophilicity (predicted)
8-(2,2,2-Trifluoroethoxy)quinoline Quinoline + trifluoroethoxy C₁₁H₈F₃NO Fluorinated substituent; crystal structure with short N–H⋯N hydrogen bonds (2.684 Å)
8-Fluoro-4-[2-(4-methylphenyl)ethoxy]quinoline Quinoline + fluoro + methylphenoxy-ethoxy C₁₈H₁₆FNO Fluorine enhances antiviral activity (SI > reference drugs)
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid Quinoline + chloro + ethoxyphenyl + carboxylic acid C₁₈H₁₄ClNO₃ Carboxylic acid group may improve solubility
4-(2-(Piperidin-2-yl)ethoxy)quinoline derivatives Quinoline + ethoxy + piperidinyl C₁₆H₂₀N₂O Agonists of somatostatin receptor subtype 2
2-Methyl-8-(4-nitrophenoxy)quinoline Quinoline + methyl + nitrophenoxy C₁₆H₁₂N₂O₃ Nitro group may confer redox activity

Bioactivity and Functional Differences

  • Antiviral Activity: Fluorinated derivatives like 8-fluoro-4-[2-(4-methylphenyl)ethoxy]quinoline exhibit high selectivity indices (SI) against SARS-CoV-2 due to fluorine's electronegativity and metabolic stability . In contrast, the ethylphenoxy-ethoxy substituent in the target compound may prioritize lipophilicity over direct antiviral effects.
  • Anticancer Potential: Compounds such as BPIQ (a synthetic quinoline) show mitochondrial-dependent apoptosis in cancer cells . The ethylphenoxy group in this compound could modulate similar pathways, though experimental data are needed.
  • Receptor Targeting: Piperidine-substituted quinolines (e.g., 4-(2-(piperidin-2-yl)ethoxy)quinoline derivatives) act as somatostatin receptor agonists, suggesting that substituent flexibility influences receptor binding . The ethylphenoxy group may alter target selectivity compared to piperidine analogs.

Physicochemical Properties

  • Lipophilicity: The trifluoroethoxy group in 8-(2,2,2-trifluoroethoxy)quinoline increases hydrophobicity, while the carboxylic acid in 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid enhances water solubility . The ethylphenoxy-ethoxy substituent likely balances moderate lipophilicity.
  • Thermal Stability: Related compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) exhibit melting points of 223–225°C, suggesting that bulky substituents (e.g., ethylphenoxy) may similarly increase thermal stability .

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